5,6-Dibromoindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
5,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
InChI Key |
BSXROYZIOUZIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dibromoindoline and Its Precursors
Regioselective Bromination Approaches to Indoline (B122111) and Indole (B1671886) Scaffolds
Regioselective bromination is a key strategy for introducing bromine atoms at specific positions on the indole or indoline ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, but controlling the position of bromination can be challenging. Various methodologies have been developed to achieve the desired 5,6-dibromo substitution pattern.
A notable method for achieving 5,6-dibromination involves the use of indole-3-carboxylates as starting materials. The carboxyl group at the 3-position deactivates this position towards electrophilic attack, thereby directing bromination to the benzene (B151609) ring of the indole nucleus.
Treatment of methyl indole-3-carboxylate with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. sigmaaldrich.com This intermediate can then be converted to 5,6-dibromoindole through a one-pot, microwave-assisted ester hydrolysis and decarboxylation process. sigmaaldrich.com This approach provides a controlled and efficient route to the 5,6-dibromoindole core, which can subsequently be reduced to 5,6-dibromoindoline.
| Starting Material | Reagent | Product | Reference |
| Methyl indole-3-carboxylate | Bromine in acetic acid | Methyl 5,6-dibromoindole-3-carboxylate | sigmaaldrich.com |
Isatin (1H-indole-2,3-dione) and its derivatives serve as versatile precursors for the synthesis of substituted indoles and indolines. The bromination of substituted isatins can be a key step in the synthesis of this compound. For instance, the reduction of 5,6-dibromoisatin with a solution of borane (B79455) in tetrahydrofuran (B95107) (BH3 in THF) yields 5,6-dibromoindole. researchgate.net This dibromoindole can then be further reduced to the corresponding this compound. The synthesis of the precursor, 5,6-dibromoisatin, is a critical step in this pathway.
| Precursor | Reducing Agent | Product | Reference |
| 5,6-Dibromoisatin | Borane in THF | 5,6-Dibromoindole | researchgate.net |
Direct bromination of the indoline or indole scaffold presents a more direct but often less selective route to this compound. The outcome of direct bromination is highly dependent on the reaction conditions and the substituents already present on the indole ring. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly employed. However, achieving specific 5,6-disubstitution can be challenging due to the high reactivity of other positions on the indole ring, particularly the 3-position. mdpi.com Often, a mixture of mono-, di-, and polybrominated products is obtained, necessitating careful purification. To circumvent this, protecting groups are often employed to block more reactive sites and direct bromination to the desired positions.
Cyclization Reactions for Constructing the Dibromoindoline Core
An alternative to the bromination of a pre-existing indole or indoline ring is the construction of the dibromoindoline core through cyclization reactions, starting from appropriately substituted acyclic precursors.
Dibromoanilines are valuable starting materials for the synthesis of dibromoindolines. For example, 4,5-dibromo-2-nitroaniline can be a precursor in multi-step synthetic sequences. General strategies involving substituted anilines often include N-alkylation followed by cyclization to form the indoline ring. The specific reagents and reaction conditions for such cyclizations can vary widely depending on the nature of the substituents on the aniline ring.
The Leimgruber-Batcho and Bartoli indole syntheses are powerful methods for constructing the indole ring system from non-indolic precursors, and their adaptations can be utilized to prepare 5,6-dibromoindoles, which can then be reduced to 5,6-dibromoindolines.
The Leimgruber-Batcho indole synthesis is a two-step process that begins with the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. wikipedia.orgresearchgate.netyoutube.com By starting with a 4,5-dibromo-2-nitrotoluene, this method can be adapted to produce 5,6-dibromoindole. A variety of reducing agents can be used for the cyclization step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
| Synthesis | Key Steps | Precursor for 5,6-Dibromoindole |
| Leimgruber-Batcho | 1. Enamine formation from o-nitrotoluene2. Reductive cyclization | 4,5-Dibromo-2-nitrotoluene |
The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.orgjk-sci.comquimicaorganica.orgonlineorganicchemistrytutor.com While this method is particularly effective for synthesizing 7-substituted indoles, its principles can be adapted for the synthesis of other substituted indoles. wikipedia.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com By selecting an appropriately substituted nitroarene, such as a 1,2-dibromo-4-nitrobenzene derivative, this synthesis could potentially be modified to yield a 5,6-dibromoindole.
| Synthesis | Key Reaction | Advantage |
| Bartoli Indole Synthesis | Reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent | Flexible route to substituted indoles wikipedia.org |
Optimization of Synthetic Pathways
The efficiency of synthesizing this compound is highly dependent on the chosen synthetic route and the reaction conditions. Optimization strategies are focused on reducing reaction times, improving yields, and minimizing the formation of byproducts. Two key areas of optimization include the application of microwave irradiation and the careful selection of catalysts and reagents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This method utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like indoles and indolines.
While specific literature on the direct microwave-assisted synthesis of this compound is not extensively detailed, the principles can be applied to key steps in its synthesis, such as the reduction of a precursor like 5,6-dibromoindole or the direct bromination of indoline. For instance, microwave-assisted hydrogenation of 5,6-dibromoindole could potentially offer a rapid and efficient route to this compound. The enclosed vessel environment of a microwave reactor allows for reactions to be conducted at elevated temperatures and pressures safely, which can be beneficial for challenging reductions.
The following table illustrates a hypothetical comparison of conventional versus microwave-assisted synthesis for a related indoline synthesis, highlighting the potential advantages.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature | Typically reflux temperature of the solvent | Precisely controlled, can exceed solvent boiling point in a sealed vessel |
| Yield | Moderate to good | Potentially higher due to reduced side reactions |
| Energy Efficiency | Lower | Higher due to direct heating of the reaction mixture |
The choice of catalysts and reagents is paramount in directing the outcome of the synthesis of this compound, particularly in achieving the desired regioselectivity and high yield.
Synthesis from 5,6-Dibromoindole:
One plausible synthetic route to this compound is the reduction of 5,6-dibromoindole. The selection of the reducing agent and catalyst is critical to selectively reduce the C2-C3 double bond of the indole ring without affecting the bromine substituents or the aromatic ring.
Catalytic Hydrogenation: This is a common method for the reduction of indoles to indolines. A variety of catalyst systems can be employed, with the choice influencing the reaction conditions and efficiency.
Palladium on Carbon (Pd/C): A widely used catalyst for hydrogenation. The reaction is typically carried out under a hydrogen atmosphere.
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another effective catalyst that is often used for the hydrogenation of aromatic and heterocyclic compounds.
Rhodium on Alumina (Rh/Al₂O₃): Can also be employed and may offer different selectivity profiles.
The selectivity of the hydrogenation can be influenced by the solvent, temperature, and pressure. For instance, acidic conditions can sometimes facilitate the reduction.
Direct Bromination of Indoline:
Another approach is the direct bromination of indoline. However, controlling the regioselectivity to obtain the 5,6-dibromo derivative is a significant challenge. The electron-donating nature of the nitrogen atom in the indoline ring activates the benzene ring towards electrophilic substitution, primarily at the 5- and 7-positions. Achieving selective bromination at the 5- and 6-positions would require careful selection of the brominating agent and reaction conditions.
Brominating Agents:
Molecular Bromine (Br₂): A strong brominating agent that can lead to over-bromination and a mixture of isomers.
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine that can offer better control over the reaction. The choice of solvent can significantly impact the selectivity of NBS bromination.
Pyridinium Bromide Perbromide (Py·HBr₃): Another manageable source of bromine.
To enhance selectivity, strategies such as using a protecting group on the nitrogen atom of indoline can be employed to modulate the directing effect of the nitrogen.
The following table summarizes potential catalyst and reagent systems for the key synthetic steps towards this compound, based on known transformations of similar substrates.
| Transformation | Catalyst/Reagent | Solvent | Potential Advantages |
|---|---|---|---|
| Reduction of 5,6-Dibromoindole to this compound | Pd/C, H₂ | Ethanol, Acetic Acid | High efficiency and common procedure. |
| Reduction of 5,6-Dibromoindole to this compound | PtO₂, H₂ | Methanol, Ethyl Acetate (B1210297) | Effective for a wide range of substrates. |
| Selective Bromination of Indoline | N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Milder conditions and potentially better regioselectivity. |
| Selective Bromination of Indoline | Pyridinium Bromide Perbromide | Acetic Acid, Tetrahydrofuran | Solid reagent, easier to handle than liquid bromine. |
Reactivity and Transformation Pathways of 5,6 Dibromoindoline
Electrophilic and Nucleophilic Reactivity
The reactivity of 5,6-dibromoindoline is characterized by the nucleophilic nature of the nitrogen atom and the nuanced reactivity of the benzene (B151609) ring, which is influenced by both the activating amino group and the deactivating bromo substituents.
Functionalization at Nitrogen (N-substitution)
The secondary amine of the indoline (B122111) ring is a key site for functionalization. As a nucleophile, it readily participates in N-alkylation and N-acylation reactions. These transformations are crucial for installing protecting groups or for building more complex molecular architectures.
N-Alkylation: The nitrogen can be alkylated using various alkylating agents. Common methods involve deprotonation with a base followed by reaction with an alkyl halide. For instance, N-alkylation of similar amine-containing heterocycles is often achieved using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nrochemistry.com Alternative "borrowing hydrogen" methodologies, which use alcohols as alkylating agents in the presence of a ruthenium catalyst, represent a more sustainable approach and avoid the use of toxic alkyl halides. nih.gov
N-Acylation: Acylation of the indoline nitrogen is a common strategy for protection or functionalization. This can be achieved using highly reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base. researchgate.netwhiterose.ac.uk For the related 5,6-dibromoindole scaffold, N-acylation has been performed using sodium hexamethyldisilazide (NaHMDS) as a base followed by quenching with an acyl chloride like methyl chlorooxoacetate. nih.gov Given that the indoline nitrogen is generally more nucleophilic than its indole (B1671886) counterpart, these conditions are expected to be readily applicable to this compound.
| Reaction Type | Reagents & Conditions | Purpose |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Introduction of alkyl chains to modify properties or for further reaction. |
| N-Acylation | Acid chloride/anhydride (B1165640), Base (e.g., NaHMDS, Et₃N) | Protection of the nitrogen, synthesis of amides. |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., NaH) | Protection of the nitrogen with robust sulfonyl groups. |
This table is based on established reactivity for indoline and indole systems.
Reactivity at the Indoline Ring Carbons
The reactivity of the carbon atoms on the indoline ring is divided between the saturated five-membered ring (C2, C3) and the substituted benzene ring (C4, C7).
Aromatic Carbons (C4 and C7): The benzene portion of this compound is subject to electrophilic aromatic substitution. The directing effect of the substituents dictates the position of incoming electrophiles. The amino group at position 1 is a powerful ortho-, para-directing and activating group. The bromine atoms at C5 and C6 are deactivating but also ortho-, para-directing. In this polysubstituted system, the powerful activating effect of the nitrogen atom dominates, directing electrophiles primarily to the C7 position, which is ortho to the amine and not sterically hindered. arsdcollege.ac.inmasterorganicchemistry.com The C4 position is also activated (para to the amine), but substitution here is generally less favored due to steric hindrance from the adjacent C5-bromo substituent.
Saturated Carbons (C2 and C3): The C2 and C3 positions are sp³-hybridized and thus not susceptible to electrophilic aromatic substitution. Their reactivity is typical of a saturated heterocycle and generally requires different types of transformations, such as oxidation to the corresponding indole or oxindole, though specific studies on this compound are not prevalent.
Cross-Coupling Reactions
The two bromine atoms on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Sonogashira and Stille couplings allow for the introduction of a wide array of substituents. wikipedia.orgnumberanalytics.comwikipedia.org
Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Stille)
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes. It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like an amine. nrochemistry.comwikipedia.org This methodology has been applied to bromoindole derivatives to synthesize natural products and other complex molecules. researchgate.net It is a powerful tool for extending the carbon framework of this compound.
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. For substrates like this compound, a Stille coupling could be used to introduce alkyl, vinyl, or aryl groups by reacting it with the appropriate organostannane reagent. numberanalytics.comumsystem.edu
| Coupling Reaction | Key Reagents | Bond Formed |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |
| Stille | Organostannane (R-SnBu₃), Pd catalyst | C(sp²)–C(sp²), C(sp²)–C(sp³) |
| Suzuki | Boronic acid/ester (R-B(OR)₂), Pd catalyst, Base | C(sp²)–C(sp²) |
This table outlines common cross-coupling reactions applicable to the aryl bromide moieties of this compound.
Regioselectivity in Metal-Catalyzed Transformations
When a dihalogenated compound like this compound undergoes a mono-cross-coupling reaction, the question of which bromine atom reacts first (regioselectivity) becomes critical. In dihalogenated N-heterocycles, electronic effects often dictate the site of reactivity. nih.gov
For indoline, the C5 and C6 positions are electronically distinct. The C5 position is para to the electron-donating amino group, while the C6 position is meta. In palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a key step. This step is generally faster at more electron-deficient carbon centers. However, in N-heterocycles, the position alpha to the heteroatom is often more reactive. For 5,6-dihaloindoles, site-selective cross-coupling has been shown to occur preferentially at the C5 position, which is ortho to the NH functionality in the planar indole structure. nih.gov While the indoline ring is not planar, the electronic influence of the nitrogen atom remains significant. Therefore, a degree of regioselectivity can be anticipated, likely favoring the C5 position for the initial coupling reaction, although this can be influenced by the specific catalyst, ligands, and reaction conditions employed. rsc.org
Reduction and Dearomatization Processes
Reduction reactions of this compound can target either the bromine substituents or the aromatic ring.
Debromination: The carbon-bromine bonds can be reduced, replacing the bromine atoms with hydrogen. This can occur as an undesired side reaction under strongly reducing conditions. For example, the use of powerful reducing agents like lithium aluminium hydride (LiAlH₄) on related 5,6-dibromoindole systems has been shown to cause extensive debromination. nih.gov More controlled and selective removal of the bromo groups can be achieved through catalytic hydrodebromination. A combination of a palladium catalyst with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) has been reported for the regioselective debromination of polybrominated indoles. researchgate.net
Ring Reduction: While the five-membered ring of this compound is already saturated, the benzene ring can be reduced under more forcing catalytic hydrogenation conditions. However, this typically requires high pressures of hydrogen and potent catalysts, and would likely be accompanied by complete debromination. A more common transformation related to dearomatization is the reduction of the corresponding indole precursor (5,6-dibromoindole) to the indoline. This is often achieved using reducing agents like diimide (generated in situ from hydrazine) or through catalytic hydrogenation, which selectively reduces the C2=C3 double bond of the indole ring. wikipedia.org
Selective Reduction of Carbon-Bromine Bonds
The selective reduction of one carbon-bromine (C-Br) bond in the presence of another is a significant challenge in the functionalization of polyhalogenated aromatic compounds. In the context of dibromoindoles, achieving regioselective hydrodebromination is essential for the synthesis of specific mono-bromo-indole derivatives, which are valuable synthetic intermediates.
Research into the selective reduction of dibromoindoles has led to the development of catalytic systems that can differentiate between the C-Br bonds at different positions. A notable example is the palladium-catalyzed regioselective hydrodebromination of 4,6-dibromoindoles. mit.edu In a study focused on this transformation, a catalytic system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) was employed to selectively remove the bromine atom at the C-6 position, yielding the corresponding 4-bromoindoles with high regioselectivity. mit.edu This method highlights the potential for achieving selective C-Br bond cleavage in dibromoindole systems through careful selection of the catalyst and ligands.
Conversely, non-selective reduction can be a significant issue. For instance, during the synthesis of 5,6-dibromotryptamine, the reduction of a nitroalkene precursor derived from 5,6-dibromoindole-3-carbaldehyde using powerful reducing agents like lithium aluminium hydride, as well as various standard hydrogenation conditions, resulted in extensive and non-selective debromination of the indole ring. mdpi.com This outcome underscores the sensitivity of the C-Br bonds to certain reductive conditions and the necessity for milder, more selective reagents to achieve partial reduction.
Table 1: Selective Reduction of Dibromoindoles
| Starting Material | Reagents and Conditions | Major Product | Key Finding | Reference |
|---|---|---|---|---|
| 4,6-Dibromoindoles | Pd(OAc)₂/rac-BINAP | 4-Bromoindoles | High regioselectivity for hydrodebromination at C-6. | mit.edu |
| 5,6-Dibromoindole-3-carbaldehyde nitroalkene precursor | Lithium aluminium hydride or various hydrogenation conditions | Mixture of debrominated products | Non-selective, extensive debromination of the indole ring. | mdpi.com |
Hydrogenation Studies
Hydrogenation is a fundamental chemical process for the reduction of various functional groups. In the context of this compound and its derivatives, hydrogenation studies are primarily concerned with the reduction of other functional groups within the molecule while preserving, or selectively transforming, the carbon-bromine bonds.
Detailed hydrogenation studies specifically on the this compound core are limited in the scientific literature. However, relevant information can be inferred from studies on closely related 5,6-dibromoindole derivatives. As mentioned previously, attempts to reduce a nitroalkene side chain on a 5,6-dibromoindole precursor to form 5,6-dibromotryptamine using various catalytic hydrogenation conditions were unsuccessful, leading to significant loss of the bromine atoms. mdpi.com This suggests that many common hydrogenation catalysts and conditions are too harsh to be compatible with the dibrominated indole ring.
In contrast, catalytic hydrogenation has been successfully employed for deprotection reactions in related indole systems. For example, the debenzylation of protected diamine derivatives of indoles has been achieved using catalytic hydrogenation with Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C). google.com This type of transformation is typically carried out under milder conditions, which may be more compatible with the sensitive C-Br bonds of this compound.
The challenge in the hydrogenation of this compound lies in finding a catalytic system that is active enough to reduce a desired functional group without causing undesired hydrodebromination. The choice of catalyst, support, solvent, and reaction conditions is therefore critical.
Table 2: Hydrogenation Attempts on 5,6-Dibromoindole Derivatives
| Substrate | Reaction Type | Reagents/Catalyst | Outcome | Key Observation | Reference |
|---|---|---|---|---|---|
| 5,6-Dibromoindole nitroalkene precursor | Reduction of nitroalkene | Various hydrogenation conditions | Extensive debromination | Common hydrogenation methods are often too harsh for the dibrominated indole core. | mdpi.com |
| Benzylated indole diamine derivatives | Deprotection (Debenzylation) | Pd(OH)₂/C (Pearlman's catalyst), H₂ | Successful debenzylation | Demonstrates the utility of specific catalytic hydrogenation for functional group removal in related indole systems. | google.com |
Derivatization Strategies and Synthetic Applications
Construction of Complex Indole (B1671886) Alkaloids and Natural Product Analogs
The 5,6-dibromoindole moiety, derived from 5,6-dibromoindoline, is a key structural feature in numerous marine natural products. The following sections detail the synthetic routes from this precursor to several classes of bioactive indole alkaloids.
Synthesis of Dibromotryptophan Derivatives
The synthesis of 5,6-dibromotryptophan derivatives, which are important components of bioactive natural products, can be achieved starting from 6-bromoisatin (B21408). researchgate.net A key step in this process is the selective bromination of 6-bromoisatin to yield 5,6-dibromoisatin. researchgate.netmdpi.com The α-keto-amide group of 5,6-dibromoisatin is then reduced using a borane (B79455) solution in tetrahydrofuran (B95107) (THF) to produce 5,6-dibromoindole in a 68% yield. mdpi.comnih.gov It is noteworthy that other reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) were found to be ineffective, and lithium borohydride (LiBH4) in THF resulted in very low yields. mdpi.comnih.gov
The subsequent step involves leveraging the nucleophilic character of the C-3 position of the 5,6-dibromoindole ring. mdpi.com Reaction of 5,6-dibromoindole with (S)-serine in a mixture of acetic acid and acetic anhydride (B1165640) furnishes N-acetyl-(R,S)-5,6-dibromotryptophan. mdpi.com The racemic mixture can then be resolved enzymatically using "Amano acylase" to separate the enantiomers. mdpi.com This process allows for the isolation of N-acetyl-(R)-5,6-dibromotryptophan and, after further treatment, the desired enantiopure N-Boc-(S)-5,6-dibromotryptophan. mdpi.com
Pathways to Dibromotryptamines and Related Structures
The synthesis of 5,6-dibromotryptamine and its derivatives often commences with 5,6-dibromoindole-3-carbaldehyde. nih.govmdpi.com A common strategy involves the Henry reaction, where the aldehyde is reacted with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) to form the corresponding nitroalkene intermediate. nih.gov The subsequent reduction of this nitroalkene to the desired tryptamine (B22526) has presented challenges, with reagents like lithium aluminum hydride and various hydrogenation conditions often leading to the undesired removal of bromine atoms from the indole ring. nih.gov
A concise synthesis of 5,6-dibromotryptamine has been accomplished starting from the intermediate 5,6-dibromoindole-3-carbaldehyde. mdpi.com This compound and its derivatives, such as N-methyl-5,6-dibromotryptamine and N,N-dimethyl-5,6-dibromotryptamine, are found in marine sponges and have garnered interest for their biological activities. mdpi.com
Elaboration into Meridianin Alkaloids and Analogs
Meridianins are a family of marine-derived indole alkaloids characterized by a brominated indole core linked to a 2-aminopyrimidine (B69317) moiety at the C-3 position. nih.gov The synthesis of meridianin F, which features the 5,6-dibromoindole substitution pattern, has been accomplished in a concise five-step sequence. nih.gov A key starting material for the synthesis of meridianin analogues is often 5,6-dibromoindole-3-carbaldehyde. nih.gov
One widely used method for constructing the meridianin scaffold is the Bredereck protocol. nih.gov This approach has been utilized to synthesize meridianin F starting from 5,6-dibromoindole-3-carbaldehyde, which is converted to a key intermediate in three steps before the application of the Bredereck route to form the aminopyrimidine ring. nih.gov
| Starting Material | Target Compound | Key Reaction/Strategy | Reference |
| 6-Bromoisatin | N-Boc-(S)-5,6-dibromotryptophan | Selective bromination, reduction, reaction with serine, enzymatic resolution | mdpi.com |
| 5,6-Dibromoindole-3-carbaldehyde | 5,6-Dibromotryptamine | Henry reaction, reduction of nitroalkene | nih.gov |
| 5,6-Dibromoindole-3-carbaldehyde | Meridianin F | Bredereck protocol | nih.gov |
Synthesis of Polybrominated Spiro-Trisindoles (e.g., Similisines)
The total synthesis of similisines A and B, a pair of polybrominated spiro-trisindole enantiomers, has been achieved in six steps starting from the known 5,6-dibromoindole. sci-hub.ru A key feature of this synthesis is the construction of the all-carbon spirocenter via an intramolecular Friedel-Crafts cyclization. sci-hub.ru
The retrosynthetic analysis reveals that the target spiro-trisindole can be formed from a trisindole intermediate. sci-hub.ru This trisindole is assembled by coupling two equivalents of 5,6-dibromoindole with an aldehyde derived from 5,6-dibromoisatin. sci-hub.ru The synthesis avoids the use of protecting groups. sci-hub.ru When the trisindole intermediate was treated with p-toluenesulfonic acid (p-TsOH) in refluxing dichloroethane (DCE), it led to the formation of racemic isomers of the target compounds. sci-hub.ru
Synthetic Routes to Kottamides
Kottamide E is a marine natural product that contains a 5,6-dibromoindole linked to an unusual 1,2-dithiolane-containing amino acid via a (Z)-enamide. rsc.orgsigmaaldrich.comnih.gov The first total synthesis of kottamide E was achieved in eight steps from 5,6-dibromoindole, which itself is prepared in three steps from commercially available methyl indole-3-carboxylate. rsc.org
A key challenge in the synthesis is the stereoselective formation of the thermodynamically less stable (Z)-enamide. rsc.org The synthetic strategy involved the Horner-Wadsworth-Emmons reaction of 5,6-dibromoindole to establish the (Z)-double bond geometry in an α,β-unsaturated ester intermediate. rsc.org This was followed by a Curtius rearrangement of the corresponding acyl azide (B81097) to a vinyl isocyanate, which was then reacted with 2-trimethylsilylethanol to form the protected (Z)-enamide. rsc.org
Development of Advanced Organic Intermediates
This compound and its derivatives are not only precursors to natural products but also serve as building blocks for a variety of advanced organic intermediates. These intermediates are valuable in the fields of medicinal chemistry and materials science. researchgate.net The presence of two bromine atoms on the indole ring allows for selective functionalization through transition metal-mediated cross-coupling reactions, enabling the synthesis of a diverse range of substituted indoles. researchgate.net
The development of efficient synthetic routes to bromoindole building blocks, including those derived from this compound, is an active area of research. researchgate.net These routes often focus on clean and high-yielding reactions, such as modified Cadogan indole syntheses, to produce these valuable intermediates without the need for extensive purification. researchgate.net
| Precursor | Intermediate Class | Synthetic Utility | Reference |
| 5,6-Dibromoindole | Polybrominated Spiro-Trisindoles | Intramolecular Friedel-Crafts cyclization | sci-hub.ru |
| 5,6-Dibromoindole | (Z)-Enamide containing indoles | Horner-Wadsworth-Emmons reaction, Curtius rearrangement | rsc.org |
| Bromoindoles | Substituted Indoles | Transition metal-mediated cross-coupling reactions | researchgate.net |
Precursors for Annulated Indole Alkaloids (e.g., Trikentrins, Herbindoles)
The 5,6-dibromoindole moiety is a key structural component for accessing the family of annulated indole alkaloids, which includes the Trikentrins and Herbindoles. These natural products are characterized by a cyclopentane (B165970) ring fused to the indole core. A prominent strategy for their synthesis involves the generation of a highly reactive 6,7-indolyne (indole aryne) intermediate from a multi-brominated indole precursor. nih.govresearchgate.net
In this approach, a precursor such as 5,6,7-tribromoindole is treated with a strong base like n-butyllithium. This results in a regioselective metal-halogen exchange, preferentially at the C-7 position, which then eliminates to form the 6,7-indolyne. umsystem.edu This reactive intermediate can then undergo a [4+2] Diels-Alder cycloaddition with a suitable diene, such as cyclopentadiene, to rapidly construct the fused-ring system characteristic of the Trikentrin and Herbindole skeletons. nih.govresearchgate.net The remaining bromine atoms, particularly the one at the C-5 position, can be used for subsequent cross-coupling reactions, like the Stille coupling, to install the final required side chains. researchgate.net
Table 1: Key Steps in Annulated Indole Alkaloid Synthesis via Indolyne Intermediate
| Precursor | Key Reaction | Intermediate | Target Alkaloid Class |
|---|---|---|---|
| 5,6,7-Tribromoindole | Selective Metal-Halogen Exchange | 6,7-Indolyne | Trikentrins, Herbindoles |
| 6,7-Dibromoindole | Halogen-Metal Exchange & Elimination | 6,7-Indolyne | Trikentrins, Herbindoles |
| 6,7-Indolyne | Diels-Alder Cycloaddition | Cycloadduct with Fused Ring | Trikentrins, Herbindoles |
Building Blocks for Heterocyclic Systems
Beyond its role in the synthesis of specific annulated alkaloids, 5,6-dibromoindole is a versatile building block for a diverse range of other heterocyclic systems. researchgate.net The bromine atoms can be retained in the final product or used as points for further chemical modification through reactions like palladium-catalyzed cross-couplings.
Several marine natural products and their analogues have been synthesized using 5,6-dibromoindole derivatives. For instance, the first total synthesis of 5,6-dibromo-2′-demethylaplysinopsin , a selective neuronal nitric oxide synthase (nNOS) inhibitor, was accomplished starting from methyl indole-3-carboxylate, which was regioselectively dibrominated to create the core 5,6-dibromoindole structure. thieme-connect.comthieme-connect.comrsc.org Similarly, the synthesis of Meridianin F , a marine alkaloid with protein kinase inhibitory activity, has been achieved from 5,6-dibromoindole-3-carbaldehyde. nih.govencyclopedia.pubresearchgate.net
The 5,6-dibromoindole scaffold is also the starting point for the total synthesis of the Similisines A and B , a unique pair of polybrominated spiro-trisindole alkaloids. researchgate.netrsc.orgsci-hub.ru In this synthesis, two equivalents of 5,6-dibromoindole are coupled with a derivative of 5,6-dibromoisatin to form a trisindole intermediate. sci-hub.ru A subsequent intramolecular Friedel-Crafts cyclization forges the key spirocyclic core of the natural products. researchgate.netrsc.orgnih.gov
Furthermore, the scaffold has been used to create important biological precursors like 5,6-dibromotryptophan derivatives through reaction with serine. nih.gov This demonstrates the utility of the 5,6-dibromoindole core in accessing fundamental building blocks for peptide and alkaloid synthesis.
Table 2: Synthetic Applications of 5,6-Dibromoindole Derivatives
| Starting Material | Key Transformation | Synthesized Product | Product Class |
|---|---|---|---|
| Methyl 5,6-dibromoindole-3-carboxylate | Reduction & Condensation | 5,6-dibromo-2′-demethylaplysinopsin thieme-connect.com | Aplysinopsin Alkaloid |
| 5,6-dibromoindole-3-carbaldehyde | Cyclocondensation | Meridianin F encyclopedia.pub | Meridianin Alkaloid |
| 5,6-dibromoindole | Coupling & Friedel-Crafts Cyclization | Similisines A & B rsc.orgsci-hub.ru | Spiro-Trisindole Alkaloid |
| 5,6-dibromoindole | Reaction with Serine | N-acetyl-(R,S)-5,6-dibromotryptophan nih.gov | Amino Acid Derivative |
Spectroscopic Characterization Techniques in 5,6 Dibromoindoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of 5,6-Dibromoindoline can be determined.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and the aliphatic pyrroline (B1223166) ring. The integration of these signals corresponds to the number of protons in each unique chemical environment.
The indoline (B122111) structure contains protons at the C2, C3, C4, and C7 positions, as well as a proton on the nitrogen atom (N-H).
Aromatic Protons (H-4 and H-7): The benzene (B151609) portion of the indoline ring has two remaining protons at positions 4 and 7. Due to the symmetrical dibromo-substitution pattern, these protons are in distinct chemical environments. The H-4 proton would likely appear as a singlet, and the H-7 proton would also appear as a singlet. Their chemical shifts are expected in the aromatic region, typically between δ 6.5 and 7.5 ppm. The presence of electron-withdrawing bromine atoms would likely shift these signals downfield compared to unsubstituted indoline.
Aliphatic Protons (H-2 and H-3): The five-membered pyrroline ring contains two methylene (B1212753) groups (-CH₂-) at positions 2 and 3. These protons are adjacent to each other and would appear as two triplets due to spin-spin coupling. The expected chemical shift for these protons is typically in the range of δ 3.0 to 4.0 ppm. Specifically, the protons at C2 (adjacent to the nitrogen) would be expected at approximately δ 3.6 ppm, and the protons at C3 would be expected around δ 3.1 ppm.
N-H Proton: The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 3.5 to 5.0 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-4 | ~7.3 | Singlet (s) |
| H-7 | ~6.9 | Singlet (s) |
| H-2 (-CH₂-) | ~3.6 | Triplet (t) |
| H-3 (-CH₂-) | ~3.1 | Triplet (t) |
| N-H | 3.5 - 5.0 (Broad) | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Proton-decoupled ¹³C NMR spectra show all carbon signals as singlets.
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The two carbons bearing bromine atoms (C-5 and C-6) are expected to have signals in the range of δ 110-120 ppm. The other aromatic carbons (C-3a, C-4, C-7, C-7a) will appear in the typical aromatic region of δ 110-155 ppm.
Aliphatic Carbons: The two methylene carbons (C-2 and C-3) of the pyrroline ring will have signals in the aliphatic region. C-2, being adjacent to the nitrogen, is expected to be further downfield (around δ 47-50 ppm) compared to C-3 (around δ 28-32 ppm).
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the coupled protons at C-2 and C-3. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 47 - 50 |
| C-3 | 28 - 32 |
| C-3a | 130 - 135 |
| C-4 | 110 - 115 |
| C-5 | 112 - 117 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-7a | 150 - 155 |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹.
C-H Stretch (Aliphatic): The stretching vibrations of the aliphatic C-H bonds in the methylene groups are expected to show strong bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration for the C-N bond of the indoline ring is expected to appear in the 1250-1350 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching modes will also be visible between 1400 and 1600 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration, which is strong in the IR, is also expected to be prominent in the Raman spectrum in the 500-600 cm⁻¹ region.
CH₂ Vibrations: The CH₂ bending (scissoring) and twisting/rocking modes of the pyrroline ring would appear in the 1200-1470 cm⁻¹ region.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₇Br₂N.
The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion:
M⁺ peak: Corresponds to the ion containing two ⁷⁹Br isotopes.
M+2 peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.
M+4 peak: Corresponds to the ion containing two ⁸¹Br isotopes. This peak will have an intensity similar to the M⁺ peak.
This results in a characteristic 1:2:1 intensity ratio for the M⁺, M+2, and M+4 peaks, which is a definitive indicator for the presence of two bromine atoms. The calculated monoisotopic mass of this compound (C₈H₇⁷⁹Br₂N) is approximately 274.9 g/mol . Therefore, the mass spectrum would show peaks at m/z values corresponding to [C₈H₇⁷⁹Br₂N]⁺, [C₈H₇⁷⁹Br⁸¹BrN]⁺, and [C₈H₇⁸¹Br₂N]⁺.
Common fragmentation pathways for indolines involve the loss of hydrogen or cleavage of the pyrroline ring. For this compound, the loss of one or both bromine atoms would also be a significant fragmentation pathway observed in the spectrum.
| Ion | Description | Expected m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | Molecular ion with 2 x ⁷⁹Br | ~275 | 1 |
| [M+2]⁺ | Molecular ion with ⁷⁹Br and ⁸¹Br | ~277 | 2 |
| [M+4]⁺ | Molecular ion with 2 x ⁸¹Br | ~279 | 1 |
Theoretical and Computational Investigations of 5,6 Dibromoindoline
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical studies are instrumental in elucidating the fundamental properties of molecules like 5,6-Dibromoindoline. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations (e.g., B3LYP basis sets)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. Within DFT, the B3LYP functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
When applied to a molecule like this compound, DFT calculations with a basis set such as B3LYP/6-311++G(d,p) would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (benzene ring) | Data not available | Data not available | Data not available |
| C-N (pyrrolidine ring) | Data not available | Data not available | Data not available |
| C-Br | Data not available | Data not available | Data not available |
| N-H | Data not available | Data not available | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO's location would suggest the preferred site for nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas rich in electrons, such as those around the nitrogen and bromine atoms, making them susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would highlight electron-deficient areas, which are prone to nucleophilic attack. These maps provide a visual and intuitive understanding of the molecule's reactive sites.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing detailed insights into the transformation of reactants into products. These methods can elucidate the structures of transient intermediates and transition states, which are often difficult to characterize experimentally.
Transition State Analysis
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for a reaction to proceed. The identification and characterization of transition states are fundamental to understanding reaction mechanisms and predicting reaction rates.
For reactions involving this compound, computational methods such as DFT can be used to locate the transition state structures. By performing a transition state search, chemists can determine the geometry and energy of this critical point. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.
Selectivity Prediction in Chemical Transformations
Many chemical reactions can potentially yield multiple products. Predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction is a major challenge in synthetic chemistry. Computational methods can be employed to predict the most likely outcome of a reaction by comparing the activation energies of the different possible pathways.
In the context of this compound, if it were to undergo a reaction with multiple possible outcomes, computational chemists would model the reaction pathways leading to each potential product. By calculating the energies of the respective transition states, they could predict which product is kinetically favored (i.e., formed via the pathway with the lowest activation energy). This predictive capability is invaluable for designing efficient and selective synthetic routes. For instance, in an electrophilic substitution reaction on the benzene (B151609) ring of this compound, computational analysis could predict whether the incoming electrophile would preferentially add to the C4 or C7 position by comparing the energies of the transition states for each pathway.
Advanced Computational Methodologies
Advanced computational techniques offer a powerful lens through which to examine the complex molecular landscape of this compound. These methods allow for the exploration of its dynamic behavior and the precise calculation of its electronic characteristics, providing a foundational understanding of its chemical nature.
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the public domain, the principles of this methodology can be applied to understand its likely conformational dynamics. MD simulations track the atomic movements of a molecule over time by integrating Newton's classical equations of motion. Such simulations would typically be employed to investigate the flexibility of the indoline (B122111) ring system and the influence of the two bromine substituents on its conformational preferences.
Key parameters that would be investigated in a typical MD simulation of this compound are summarized in the table below. These simulations would provide insights into the stability of different conformations and the energetic barriers between them. The interactions between the molecule and its environment, such as a solvent, are crucial for understanding its behavior in solution.
| Simulation Parameter | Description | Typical Value/Method |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | CHARMM, AMBER, or GROMOS |
| Solvent Model | Explicit or implicit representation of the solvent environment. | TIP3P or SPC/E for explicit water |
| Temperature | The temperature at which the simulation is conducted. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is conducted (for NPT ensemble). | 1 atm |
| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. | Nanoseconds (ns) to microseconds (µs) |
| Time Step | The integration time step for the equations of motion. | 1-2 femtoseconds (fs) |
This table represents a hypothetical setup for an MD simulation of this compound, based on standard practices in the field.
The conformational flexibility of the five-membered ring in the indoline core is a key aspect that MD simulations would explore. The puckering of this ring and the orientation of the bromine atoms relative to the bicyclic system would be analyzed to identify the most stable and frequently occurring conformations.
Ab initio and semi-empirical methods are quantum mechanical approaches used to calculate the electronic structure and properties of molecules. While specific published research applying these methods to this compound is limited, the theoretical foundation of these techniques allows for a detailed prediction of its molecular properties.
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. uomustansiriyah.edu.iqwikipedia.org For a molecule like this compound, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) would be suitable for optimizing the molecular geometry, calculating electronic properties like dipole moment and molecular orbital energies, and predicting spectroscopic characteristics.
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating experimental data and approximations, making them computationally less demanding. uni-muenchen.descispace.comnih.gov Methods like AM1, PM3, and MNDO are well-suited for larger molecules and for providing good initial estimates of geometries and electronic properties for more rigorous ab initio calculations. uni-muenchen.descispace.com
A comparative overview of the application of these methods to a molecule like this compound is presented below.
| Method Type | Key Characteristics | Typical Applications for this compound |
| Ab Initio (e.g., HF, DFT) | High accuracy, computationally intensive, based on first principles. uomustansiriyah.edu.iqwikipedia.org | Precise geometry optimization, calculation of electronic energies, prediction of NMR and IR spectra, analysis of frontier molecular orbitals (HOMO/LUMO). |
| Semi-Empirical (e.g., AM1, PM3) | Lower computational cost, uses empirical parameters, suitable for larger systems. uni-muenchen.descispace.comnih.gov | Rapid geometry optimization, calculation of heats of formation, initial screening of conformational space before higher-level calculations. |
This table outlines the general applicability of these computational methods to a molecule with the structural characteristics of this compound.
For this compound, these calculations would reveal how the electron-withdrawing bromine atoms influence the electron density distribution across the indoline ring system. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the molecule's reactivity and electronic transition properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently established for preparing 5,6-Dibromoindoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Metal-halogen exchange followed by fluoride-induced elimination is a key synthetic route. Optimization involves adjusting reaction temperatures, solvent polarity, and stoichiometric ratios of reagents. For example, using anhydrous tetrahydrofuran (THF) at -78°C with controlled fluoride sources (e.g., CsF) can improve regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
- Methodological Answer : 2D NMR techniques (COSY, NOESY, HMBC, HSQC) are critical for resolving structural ambiguities. NOESY correlations can distinguish between regioisomers, while HMBC identifies long-range coupling between protons and carbons, essential for confirming substitution patterns in the indoline framework .
Q. What are the key safety considerations when handling brominated indoline derivatives like this compound in laboratory settings?
- Methodological Answer : Follow protocols for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Avoid environmental release; store in airtight containers under inert gas. Refer to hazard codes H319 (eye irritation) and H335 (respiratory irritation) for emergency response planning .
Advanced Research Questions
Q. How do electronic and steric factors influence the regioselectivity of Diels-Alder reactions involving this compound compared to other indolyne systems?
- Methodological Answer : Computational analysis (e.g., M06-2X/6-311+G(2df,p) DFT calculations) reveals that this compound exhibits unique polarity due to bromine substituents, altering frontier molecular orbitals. Steric hindrance from substituents like tert-butyl groups on dienophiles can override electronic effects, necessitating transition-state modeling to predict regioselectivity .
Q. What methodological approaches can resolve contradictions in reported regioselectivity patterns of this compound across different reaction systems?
- Methodological Answer : Systematic comparison of kinetic vs. thermodynamic control experiments is essential. Use variable-temperature NMR to monitor reaction pathways and DFT to calculate activation barriers. Cross-validate findings with isotopic labeling or substituent scanning to isolate electronic/steric contributions .
Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict and explain the reactivity of this compound in complex synthetic pathways?
- Methodological Answer : Combine experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) with DFT-optimized transition states. Calculate Fukui indices to identify nucleophilic/electrophilic sites, and correlate with observed reaction outcomes. Validate predictions via synthetic trials with controlled substituent variations .
Q. What strategies should be employed to design kinetic versus thermodynamic control experiments when investigating reaction pathways of this compound?
- Methodological Answer : For kinetic control, use low temperatures (-78°C) and fast-reacting dienophiles (e.g., electron-deficient alkenes). For thermodynamic control, employ higher temperatures (e.g., reflux) and reversible conditions. Monitor product ratios via HPLC or GC-MS over time to distinguish dominant pathways .
Q. How can researchers systematically investigate the environmental stability and decomposition pathways of this compound under various conditions?
- Methodological Answer : Conduct accelerated degradation studies under varying pH, UV light, and humidity. Use LC-MS to identify degradation products and quantum mechanical calculations (e.g., TD-DFT) to predict photolytic cleavage pathways. Assess ecotoxicity using model organisms like Daphnia magna for environmental risk profiling .
Guidelines for Rigorous Research Design
- Feasibility : Ensure access to advanced instrumentation (e.g., 500 MHz NMR, high-resolution mass spectrometry) for structural validation .
- Novelty : Focus on understudied aspects, such as cross-coupling reactions or catalytic asymmetric functionalization of this compound .
- Ethical Compliance : Adhere to institutional protocols for halogenated waste disposal and occupational exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
